

(3S)-1-Benzylpyrrolidine-3-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzylpyrrolidine

Cat. No.: B112086

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-1-Benzylpyrrolidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative that has garnered significant attention as a versatile building block in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core, combined with the stereospecificity of the (S)-configuration at the C3 position, makes it an invaluable scaffold for constructing complex, biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (3S)-1-Benzylpyrrolidine-3-carboxylic acid, offering field-proven insights for its application. We will delve into its structural and chemical identity, detailed physicochemical parameters, spectroscopic signatures, and robust experimental protocols for its characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility for researchers in drug discovery and development.

Introduction: The Strategic Value of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, known for conferring favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity to

drug candidates.[1] (3S)-1-Benzylpyrrolidine-3-carboxylic acid, also known as (S)-1-N-Benzyl-Beta-Proline, embodies these advantages. The benzyl group provides a lipophilic handle and protects the secondary amine, while the carboxylic acid offers a reactive site for further chemical modification.

Its primary value lies in its chirality, which is crucial for molecular recognition and biological activity. As a chiral building block, it is instrumental in the synthesis of enantiomerically pure compounds, a fundamental requirement in modern pharmaceutical development to enhance therapeutic efficacy and minimize off-target side effects.[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and central nervous system (CNS) disorders.[2][3] This guide serves as a foundational resource for scientists leveraging this high-value molecule in their research endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of reproducible science. The following identifiers and structural details define (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

Identifier	Value	Source(s)
IUPAC Name	(3S)-1-benzylpyrrolidine-3-carboxylic acid	[3]
Synonyms	(S)-1-N-Benzyl-Beta-Proline, (S)-1-Benzyl-pyrrolidine-3-carboxylic acid	[4][5][6]
CAS Number	161659-80-9	[4][5]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[4][5][7]
Molecular Weight	205.25 g/mol	[4][7]
Canonical SMILES	C1C--INVALID-LINK-- CN1CC2=CC=CC=C2	[3]
InChI Key	RLRDUQNUBMAYDS- NSHDSACASA-N	[5]

Structure:

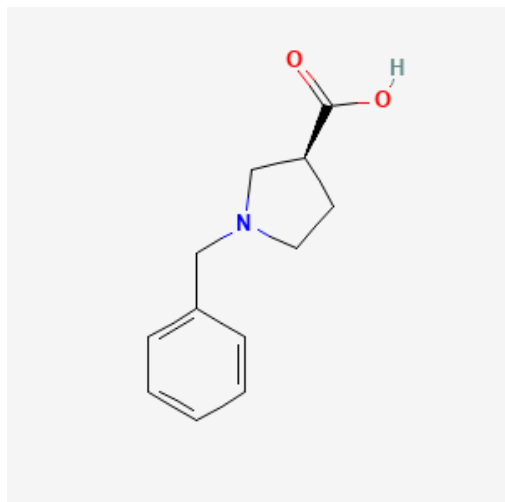


Figure 1: 2D Chemical Structure of (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below, a mix of experimental and predicted values, provides a quantitative profile of the title compound.

Property	Value / Description	Significance in a Research Context	Source(s)
Appearance	White to yellowish solid	A primary indicator of material purity. Color variation can suggest impurities or degradation.	[4] [5]
Melting Point	79 - 83 °C	A sharp melting range is a classic indicator of high purity. It also defines the upper-temperature limit for solid-state handling.	[4]
Boiling Point	343.1 ± 35.0 °C (Predicted)	Useful for purification techniques like distillation under vacuum, though decomposition may occur at atmospheric pressure.	[4]
Density	1.205 ± 0.06 g/cm ³ (Predicted)	Relevant for process scale-up, reaction volume calculations, and formulation development.	[4]

pKa	3.83 ± 0.20 (Predicted)	Governs the ionization state of the carboxylic acid at a given pH. Critical for designing purification protocols (e.g., acid-base extraction) and understanding its behavior in physiological buffers. [4]
Solubility	Reported as "easily soluble in solvents"	This qualitative descriptor necessitates empirical validation. Solubility in aqueous and organic media is critical for reaction setup, purification, and formulation. [4]
Storage Condition	2 - 8°C, Sealed in dry conditions	Indicates the compound's stability. Refrigeration and protection from moisture are recommended to prevent degradation. [4][6]

Spectroscopic Data and Analysis: Elucidating the Structure

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution. While a specific spectrum for this exact compound is not publicly available, its features can be reliably predicted based on its constituent parts.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for each type of proton.
 - **Carboxylic Acid Proton (-COOH):** This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon exchange with D_2O .^[8]
 - **Benzyl Protons (-CH₂-Ph):** The five aromatic protons on the phenyl ring will appear as a multiplet between 7.2-7.4 ppm. The two benzylic methylene protons (-CH₂-) will likely appear as a singlet or a pair of doublets (if diastereotopic) around 3.6-3.8 ppm.
 - **Pyrrolidine Ring Protons:** The seven protons on the pyrrolidine ring will appear in the aliphatic region (approx. 1.8-3.5 ppm). Due to their diastereotopic nature and spin-spin coupling, they will present as a complex series of multiplets. The proton at the chiral center (C3) would be of particular interest.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides information on the carbon framework.
 - **Carbonyl Carbon (-COOH):** This carbon is significantly deshielded and will appear in the 170-180 ppm region.^[8]
 - **Aromatic Carbons:** The carbons of the phenyl ring will appear in the 125-140 ppm range, with the ipso-carbon (attached to the CH₂) being the least intense.
 - **Benzylic and Pyrrolidine Carbons:** These sp^3 hybridized carbons will appear further upfield, typically in the 25-65 ppm range.

Infrared (IR) Spectroscopy

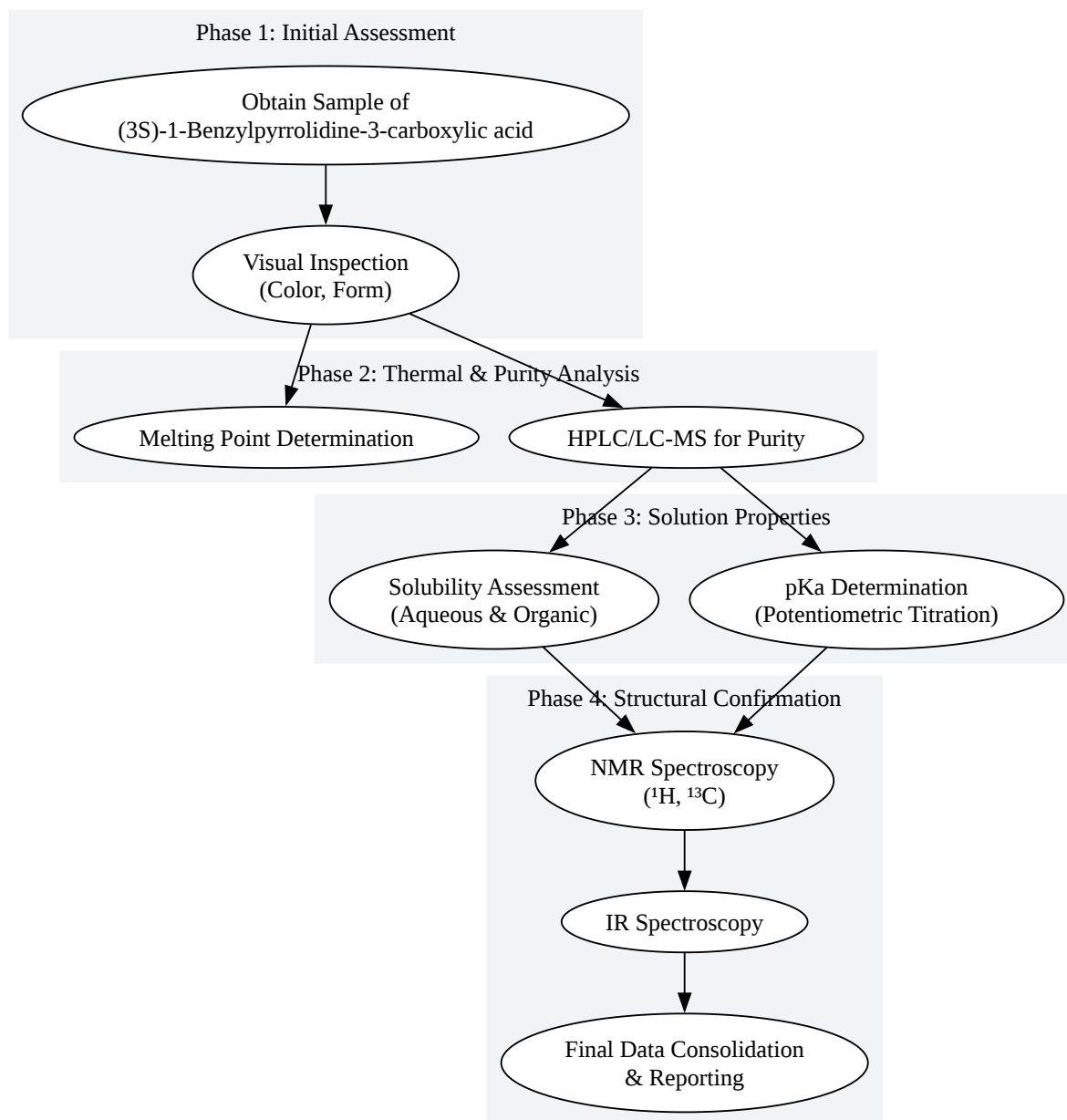
IR spectroscopy is used to identify the functional groups present in a molecule.

- O-H Stretch: A very strong and characteristically broad absorption will be observed from approximately 2500 to 3300 cm^{-1} , indicative of the hydrogen-bonded carboxylic acid hydroxyl group.[8]
- C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm^{-1} for the carbonyl of the carboxylic acid.[8]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, step-by-step protocols for determining the key physicochemical properties discussed. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Workflow for Physicochemical Characterization``dot



[Click to download full resolution via product page](#)

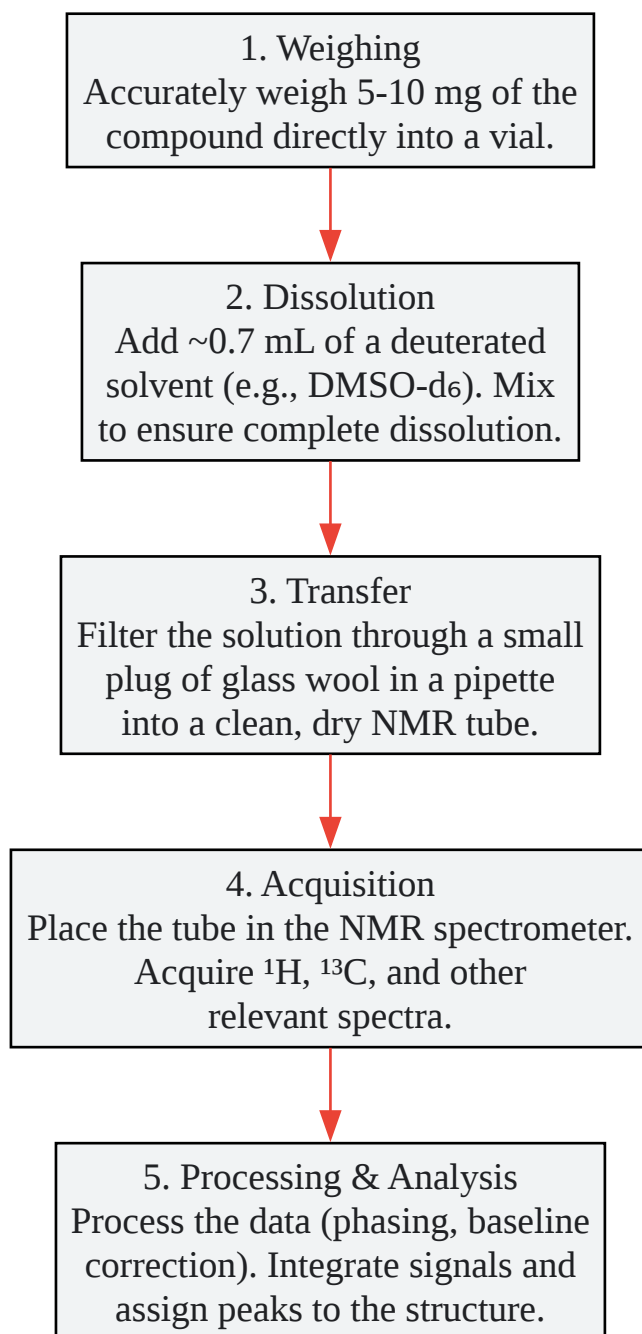
Caption: Step-by-step workflow for melting point determination.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry. Grind a small amount to a fine powder to ensure uniform heat distribution.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder. Invert and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Perform a quick determination with a fast ramp rate (10-15 °C/min) to find the approximate melting range. This saves time for the precise measurement.
- **Precise Measurement:** Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan. Set the ramp rate to a slow 1-2 °C/min.
- **Observation and Recording:** Record the temperature at which the first drop of liquid is observed (T_1) and the temperature at which the last crystal melts (T_2). The melting range is $T_1 - T_2$. For a pure compound, this range should be narrow (< 2 °C).

Protocol: NMR Sample Preparation and Analysis

Causality: NMR requires the sample to be dissolved in a deuterated solvent to avoid a large interfering solvent signal in the ^1H NMR spectrum. Chloroform- d (CDCl_3) or Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) are common choices. $\text{DMSO}-d_6$ is often preferred for carboxylic acids as it helps in observing the exchangeable $-\text{OH}$ proton.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chembk.com [chembk.com]
- 5. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid - CAS:161659-80-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | C₁₂H₁₅NO₂ | CID 1514328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(3S)-1-Benzylpyrrolidine-3-carboxylic acid physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112086#3s-1-benzylpyrrolidine-3-carboxylic-acid-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com